2-Chloro-1-(trifluoromethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClF3 |
|---|---|
Molecular Weight |
230.61 g/mol |
IUPAC Name |
2-chloro-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H |
InChI Key |
BKHVQNKQYPLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Trifluoromethyl Naphthalene
Regioselective Functionalization and Derivatization
The strategic placement of functional groups onto the 2-Chloro-1-(trifluoromethyl)naphthalene scaffold is crucial for synthesizing more complex derivatives. The regioselectivity of these reactions is controlled by the directing effects of the existing chloro and trifluoromethyl substituents.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic compounds, guided by a directing metalating group (DMG). While the chloro group can act as a weak DMG, the trifluoromethyl group's influence is primarily through the acidification of adjacent C-H bonds. Studies on simpler 1-(trifluoromethyl)naphthalene (B1313596) provide critical insights into the probable metalation behavior of its 2-chloro derivative. Research indicates that 1-(trifluoromethyl)naphthalene is exclusively deprotonated at the C2 position, highlighting the strong acidifying effect of the CF₃ group on the ortho proton. acs.org In the case of this compound, the C2 position is blocked by the chloro substituent. Therefore, deprotonation is expected at other activated positions, influenced by both the CF₃ and Cl groups.
The choice of the organometallic base is critical in determining the site of deprotonation. Strong bases such as alkyllithiums (e.g., n-butyllithium, sec-butyllithium (B1581126), tert-butyllithium) and lithium dialkylamides (e.g., lithium diisopropylamide) are commonly employed. acs.org The reactivity and regioselectivity of these bases can be modulated by the addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or potassium tert-butoxide (KOtBu). For instance, studies on 2-(trifluoromethyl)naphthalene (B1313535) have shown that superbasic mixed-metal reagents, such as a combination of butyllithium (B86547) and potassium tert-butoxide, tend to deprotonate the C1 position. acs.org In contrast, the use of sec-butyllithium with TMEDA resulted in deprotonation at both the C3 and C4 positions. acs.org These findings suggest that for this compound, a judicious selection of the base-additive combination could allow for selective deprotonation at either the C3 or C8 positions.
Table 1: Regioselectivity in the Metalation of Trifluoromethylnaphthalenes with Various Bases
| Substrate | Base/Additive | Solvent | Deprotonation Position(s) | Reference |
|---|---|---|---|---|
| 1-(Trifluoromethyl)naphthalene | Various organometallic or lithium dialkylamide bases | Diethyl ether or THF | C2 (exclusive) | acs.org |
| 2-(Trifluoromethyl)naphthalene | tBuLi / KOtBu | THF | C1 | acs.org |
This interactive table summarizes the site selectivity observed in the deprotonation of trifluoromethylnaphthalenes, which serves as a model for predicting the behavior of this compound.
The regioselectivity of deprotonation is governed by a balance of steric and electronic factors. nih.govrsc.orgnih.govmdpi.comresearchgate.net
Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups, significantly increasing the kinetic acidity of adjacent protons. nih.gov This inductive effect lowers the energy of the transition state for proton abstraction, making nearby C-H bonds more susceptible to deprotonation. The chloro group also contributes an inductive electron-withdrawing effect, which would further acidify the proton at C3.
Steric Effects: Steric hindrance plays a crucial role, particularly concerning the peri position (C8). The hydrogen atom at C8 is sterically hindered by the substituent at C1. This steric repulsion can disfavor the approach of a bulky organometallic base to the C8 proton, potentially favoring deprotonation at the less hindered C3 position. However, the exact outcome depends on the size of the base used.
For this compound, the strong inductive effect of the CF₃ group at C1 acidifies the protons at C8. The chloro group at C2 similarly acidifies the proton at C3. The competition between these two sites would be influenced by the steric bulk of the base and the precise electronic contributions of each substituent.
The chloro substituent at the C2 position of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The viability of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at the C1 (ortho) position. This group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can potentially be used to displace the chloro group, providing a versatile method for introducing new functional groups at the C2 position. The reaction rate is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.
Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) ring is influenced by the directing effects of both the chloro and trifluoromethyl substituents. In general, substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is better stabilized by resonance. youtube.comlibretexts.org
In this compound, the directing effects are more complex:
Trifluoromethyl Group (at C1): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. nih.govvaia.com It will deactivate the entire ring system and direct incoming electrophiles to positions meta to itself, which are C3 and C6/C7.
Chloro Group (at C2): This group is a deactivator but an ortho-, para-director. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to the C1 (blocked), C3, and its para position.
The combined influence of these two groups suggests that the naphthalene ring is strongly deactivated towards electrophilic attack. However, if a reaction does occur, the C3 position is the most likely site for substitution, as it is meta to the CF₃ group and ortho to the Cl group, receiving directing influence from both. Substitution on the second, unsubstituted ring is also possible, with the regiochemical outcome depending on the specific reaction conditions and the nature of the electrophile.
Metalation Studies and Site Selectivity on Trifluoromethyl Naphthalenes
Carbon-Carbon Bond Forming Reactions
The chlorine atom in this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. nsf.govresearchgate.netresearchgate.netnih.gov this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted naphthalene derivatives, respectively.
Heck Reaction: The Heck reaction couples organohalides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of a vinyl group at the C2 position of the naphthalene core by reacting this compound with an alkene in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov Using a palladium catalyst and a copper(I) co-catalyst, this compound can be reacted with various terminal alkynes to synthesize 2-alkynyl-1-(trifluoromethyl)naphthalene derivatives.
These cross-coupling reactions provide reliable and versatile pathways for elaborating the structure of this compound, making it a useful building block for the synthesis of more complex, functionalized naphthalene-based compounds.
Table 2: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | 2-R-1-(trifluoromethyl)naphthalene (R=aryl, vinyl) |
| Heck Reaction | Alkene | Pd catalyst, Base | 2-(alkenyl)-1-(trifluoromethyl)naphthalene |
This interactive table outlines common palladium-catalyzed cross-coupling reactions applicable to this compound for the formation of new carbon-carbon bonds.
Cross-Coupling Reactions Involving Halogen and Trifluoromethyl Groups
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro group at the 2-position of this compound serves as a versatile handle for such transformations. The trifluoromethyl group, in contrast, is generally inert under these conditions and primarily exerts a strong electronic influence on the reactivity of the C-Cl bond.
The success of cross-coupling reactions hinges on the oxidative addition of the aryl-halide bond to a low-valent palladium complex. The electron-withdrawing trifluoromethyl group at the adjacent C1 position is expected to facilitate this step by lowering the electron density at the C2 carbon, making the C-Cl bond more susceptible to oxidative addition.
Several key cross-coupling reactions are anticipated to be applicable to this compound:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. Studies on analogous systems, such as 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene, have demonstrated high chemoselectivity, with the reaction occurring preferentially at the more reactive C-Br bond over the C-OTf bond. researchgate.net By analogy, the C-Cl bond in this compound would be the exclusive site of reaction. The choice of ligands, bases, and solvents can be critical in optimizing the reaction conditions. nsf.govresearchgate.netnih.gov
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It is expected that this compound can be coupled with a variety of primary and secondary amines using a suitable palladium catalyst and a strong base. researchgate.netnih.gov The electron-deficient nature of the naphthalene ring should favor the reductive elimination step of the catalytic cycle.
Sonogashira Coupling: The formation of a carbon-carbon bond between the naphthalene core and a terminal alkyne can be achieved via Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.govresearchgate.net The reactivity of the C-Cl bond would be the determining factor for the success of this transformation.
A general representation of these cross-coupling reactions is presented below:
| Reaction Name | Coupling Partner | Product Type | Catalyst/Base System (Typical) |
| Suzuki-Miyaura | R-B(OR')2 | Aryl-Aryl or Aryl-Alkyl | Pd(0) catalyst, Base (e.g., K2CO3, Cs2CO3) |
| Buchwald-Hartwig | R2NH | Aryl Amine | Pd(0) or Pd(II) catalyst, Strong Base (e.g., NaOtBu) |
| Sonogashira | R-C≡CH | Aryl Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base |
Dearomatization Strategies for Chloromethyl Naphthalene Derivatives
While this compound is not a chloromethyl derivative, the study of dearomatization strategies for related chloromethyl naphthalenes provides valuable mechanistic insights that could potentially be adapted. Dearomatization reactions are a powerful tool for the synthesis of complex three-dimensional structures from flat aromatic precursors.
Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to proceed via the formation of η³-benzylpalladium intermediates. This approach activates the aromatic system towards nucleophilic attack. The reaction of various chloromethyl naphthalene derivatives with nucleophiles like diethyl malonate in the presence of a palladium catalyst can lead to ortho- or para-substituted carbocycles in good yields.
The proposed mechanism involves the oxidative addition of the C-Cl bond of the chloromethyl group to a Pd(0) catalyst, forming a palladium(II) species. This intermediate can then coordinate to the naphthalene ring in an η³-fashion, rendering the aromatic ring susceptible to nucleophilic attack. The regioselectivity of the nucleophilic addition is influenced by the electronic and steric properties of the substituents on the naphthalene ring.
While the direct application of this methodology to this compound is not straightforward due to the absence of a chloromethyl group, the principle of activating the naphthalene ring through metal coordination could inspire alternative dearomatization strategies. For instance, transformations that proceed through intermediates capable of engaging the trifluoromethyl group or the chloro-substituted ring in a way that disrupts aromaticity could be envisioned. Other dearomatization approaches for naphthalene derivatives include photoredox-catalyzed hydroalkylation and asymmetric fluorinative dearomatization. nih.govrsc.orgsemanticscholar.org
Redox Chemistry and Electron Transfer Processes in Naphthalene Systems
The redox properties of this compound are dictated by the strong electron-withdrawing effects of both the chloro and trifluoromethyl substituents. These groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system, making the molecule more susceptible to reduction.
Electrochemical studies, such as cyclic voltammetry, on halogenated and trifluoromethylated naphthalene derivatives provide a framework for predicting the behavior of this compound. The reduction of halogenated naphthalenes often proceeds via an initial one-electron transfer to form a radical anion. unifi.it In the case of chloro-substituted aromatics, this radical anion can be unstable and may undergo dissociation of the carbon-halogen bond to form an aryl radical and a chloride ion.
The presence of the highly electronegative trifluoromethyl group will further facilitate the initial electron uptake, shifting the reduction potential to less negative values compared to unsubstituted naphthalene. Computational studies on trifluoromethylated naphthalenes have shown that the CF3 group significantly increases the electron affinity of the aromatic system. mdpi.com The combined effect of the chloro and trifluoromethyl groups in this compound is expected to make it a potent electron acceptor.
The ionization potential, conversely, would be increased due to the deactivating nature of the substituents, making the molecule more resistant to oxidation. The electron transfer processes in such systems are fundamental to understanding their potential applications in materials science, for instance, as components in organic electronic devices where tuning of redox potentials is crucial. aalto.firesearchgate.net
The table below summarizes the expected influence of the substituents on the key redox properties of the naphthalene core.
| Property | Influence of -Cl | Influence of -CF3 | Combined Effect on this compound |
| Reduction Potential | Becomes less negative | Becomes significantly less negative | Expected to have a significantly less negative reduction potential, facilitating electron uptake. |
| Electron Affinity | Increases | Significantly increases | Expected to have a high electron affinity. libretexts.org |
| Ionization Potential | Increases | Increases | Expected to have a high ionization potential, making it difficult to oxidize. |
| Radical Anion Stability | May be reduced due to C-Cl bond cleavage | Generally stabilized by delocalization | The stability of the radical anion will be a balance between the stabilizing effect of the CF3 group and the potential for C-Cl bond dissociation. |
Advanced Spectroscopic Characterization of 2 Chloro 1 Trifluoromethyl Naphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-1-(trifluoromethyl)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the naphthalene (B1677914) ring system contains six aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl (CF₃) group.
The CF₃ group at the C-1 position and the chlorine atom at the C-2 position significantly deshield adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted naphthalene. The proton at the C-8 position is expected to be the most deshielded due to its peri-relationship with the bulky and electron-withdrawing CF₃ group at C-1. The remaining protons on the substituted ring (H-3 and H-4) and the unsubstituted ring (H-5, H-6, H-7) will exhibit complex splitting patterns due to spin-spin coupling.
Based on data from analogous compounds like 2-chloronaphthalene (B1664065) and 1-(trifluoromethyl)naphthalene (B1313596), the expected chemical shifts can be predicted. rsc.orgchemicalbook.com The coupling constants (J-values) between adjacent protons (ortho-coupling, ³JHH) are typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller (1-3 Hz). These coupling patterns are crucial for assigning the signals to specific protons in the naphthalene framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.60 - 7.80 | d |
| H-4 | 7.90 - 8.10 | d |
| H-5 | 7.50 - 7.70 | m |
| H-6 | 7.40 - 7.60 | m |
| H-7 | 7.90 - 8.10 | d |
| H-8 | 8.20 - 8.40 | d |
Note: Predicted values are based on substituent effects on the naphthalene core. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) is used to analyze the carbon backbone of a molecule. The spectrum of this compound will show 11 distinct signals: ten for the naphthalene ring carbons and one for the trifluoromethyl carbon.
The chemical shifts are heavily influenced by the substituents. The carbon atom directly bonded to the chlorine (C-2) will appear downfield. The carbon bonded to the CF₃ group (C-1) will also be significantly affected, and its signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The quaternary carbons of the naphthalene ring (C-4a and C-8a) can be identified by their lower intensity and lack of signals in DEPT-135 experiments. The chemical shifts of the other carbon atoms are influenced to a lesser extent by the substituents. nih.govkisti.re.krchemicalbook.com
The trifluoromethyl carbon itself typically resonates in a specific region of the ¹³C NMR spectrum, often between 120 and 130 ppm, and its signal is a characteristic quartet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-280 Hz. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 | 125 - 129 | q (¹JCF ≈ 275 Hz) |
| C-2 | 132 - 136 | s |
| C-3 | 128 - 131 | s |
| C-4 | 124 - 127 | s |
| C-4a | 130 - 133 | s |
| C-5 | 127 - 130 | s |
| C-6 | 126 - 129 | s |
| C-7 | 128 - 131 | s |
| C-8 | 123 - 126 | s |
| C-8a | 133 - 136 | s |
| CF₃ | 122 - 126 | q (¹JCF ≈ 275 Hz) |
Note: Predicted values are based on substituent effects on the naphthalene core. "s" denotes a singlet in a proton-decoupled spectrum, while "q" denotes a quartet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for the trifluoromethyl group. wikipedia.orghuji.ac.il
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift of this signal is diagnostic for a CF₃ group attached to an aromatic ring. Typically, aromatic CF₃ groups resonate in the range of -55 to -65 ppm relative to a CFCl₃ standard. rsc.orgazom.com The precise chemical shift can be influenced by the electronic nature of other substituents on the aromatic ring and the solvent used. researchgate.netslideshare.net
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure, especially for complex molecules. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. libretexts.org In a COSY spectrum of this compound, cross-peaks would appear between adjacent protons (e.g., H-3 and H-4; H-5 and H-6; H-6 and H-7; H-7 and H-8), confirming their connectivity within the naphthalene rings. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the H-3 signal to the C-3 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the proton at C-8 would show a correlation to the carbon of the CF₃ group (a ³JCH coupling), confirming the peri-relationship between these groups. Similarly, H-3 would show correlations to C-1, C-2, and C-4a, helping to lock down the structure.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it a valuable tool for functional group identification.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, the FTIR spectrum would be characterized by several key absorption bands.
Aromatic C-H Stretching: Vibrations from the C-H bonds on the naphthalene ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group are very strong and polar, resulting in intense absorption bands. These C-F stretching vibrations are typically found in the range of 1100-1350 cm⁻¹. The presence of strong, complex bands in this region is a clear indicator of the CF₃ group. rsc.org
C-Cl Stretching: The absorption for the carbon-chlorine stretch is expected in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds occur in the 700-900 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong, Complex |
| Aromatic C-H Bend | 700 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
The fundamental vibrations of the naphthalene ring system, such as C-H stretching, C-C stretching, and ring breathing modes, form the basis of the spectrum. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic rings are expected to produce a series of characteristic bands between 1650 cm⁻¹ and 1300 cm⁻¹. For instance, studies on similar naphthalene derivatives show strong Raman scattering features around 1600 cm⁻¹ and 1380 cm⁻¹. researchgate.net
The substituents introduce their own distinct vibrational signatures. The trifluoromethyl (-CF₃) group is known for its strong, characteristic vibrations. The symmetric and asymmetric C-F stretching modes are anticipated to be prominent in the spectrum, typically falling within the 1350-1120 cm⁻¹ range. Additionally, CF₃ bending and rocking modes would appear at lower frequencies. DFT studies on related molecules, such as 1-(m-(trifluoromethyl)phenyl)piperazine, have aided in assigning these complex vibrational modes. nih.gov
The carbon-chlorine (C-Cl) stretching vibration will also be present, though it is often weaker in Raman scattering compared to other modes. This vibration is generally observed in the 800-600 cm⁻¹ region for chloro-aromatic compounds. The precise position of these bands can be influenced by coupling with other vibrations and the electronic effects of the adjacent trifluoromethyl group.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C-C Stretch | 1650 - 1300 |
| C-F Asymmetric Stretch | ~1300 - 1200 |
| C-F Symmetric Stretch | ~1180 - 1120 |
| C-Cl Stretch | 800 - 600 |
Note: These are predicted ranges based on data from related compounds. Actual values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the conjugated naphthalene ring system. The parent naphthalene molecule exhibits strong absorption bands, and the addition of substituents alters the positions and intensities of these bands.
The naphthalene core is the primary chromophore. The introduction of both a chlorine atom and a trifluoromethyl group is expected to modify the electronic properties of the ring system. A chlorine atom acts as an auxochrome; its lone pair electrons can interact with the π-system of the ring, which typically leads to a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. uobabylon.edu.iq The trifluoromethyl group is a strong electron-withdrawing group and can also influence the energy of the molecular orbitals, further affecting the absorption spectrum.
For a related compound, 2-chloronaphthalene, an excitation peak has been noted at 278 nm with an emission peak at 338 nm. aatbio.com It is anticipated that this compound would exhibit a similarly complex spectrum with multiple absorption bands corresponding to different electronic transitions within the aromatic system. The combined electronic effects of the chloro and trifluoromethyl groups would likely result in a λ_max value shifted relative to unsubstituted naphthalene or singly substituted derivatives.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max Range (nm) | Solvent |
|---|
Note: The exact λ_max and molar absorptivity (ε) would need to be determined experimentally.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₁H₆ClF₃. The nominal molecular weight is 230 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would therefore be expected at a mass-to-charge ratio (m/z) of 230. A crucial diagnostic feature will be the presence of an M+2 peak at m/z 232, with an intensity approximately one-third that of the molecular ion peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). nist.gov
The fragmentation of the molecular ion provides valuable structural clues. Based on the structure of this compound and data from related compounds like 2-chloronaphthalene, several key fragmentation pathways can be predicted:
Loss of a Chlorine atom: A common fragmentation for chlorinated compounds is the cleavage of the C-Cl bond, which would result in a fragment ion at m/z 195 ([M-Cl]⁺).
Loss of a Trifluoromethyl radical: The C-CF₃ bond could also cleave, leading to the loss of a ·CF₃ radical and producing an ion at m/z 161 ([M-CF₃]⁺).
Loss of a Fluorine atom: Ejection of a single fluorine atom from the molecular ion would yield a fragment at m/z 211 ([M-F]⁺).
Naphthalene core fragments: Further fragmentation could lead to ions characteristic of the naphthalene backbone itself, such as at m/z 127.
The mass spectrum of the related compound 2-chloronaphthalene shows a strong molecular ion peak at m/z 162 and a significant peak at m/z 127, corresponding to the loss of the chlorine atom. nist.govspectrabase.com This supports the predicted fragmentation pathways for the target molecule.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Identity | Notes |
|---|---|---|
| 232 | [M+2]⁺˙ | Isotope peak for ³⁷Cl |
| 230 | [M]⁺˙ | Molecular Ion for ³⁵Cl |
| 211 | [M-F]⁺ | Loss of a Fluorine atom |
| 195 | [M-Cl]⁺ | Loss of a Chlorine atom |
| 161 | [M-CF₃]⁺ | Loss of a Trifluoromethyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous information on the molecular geometry of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
In the crystal lattice, the molecules would arrange themselves to maximize packing efficiency. This packing is dictated by intermolecular forces. For this compound, several interactions are likely to be significant:
π-π Stacking: The planar aromatic naphthalene cores are expected to stack on top of each other, a common feature in the crystal structures of polycyclic aromatic hydrocarbons.
Halogen Bonding: The chlorine atom and fluorine atoms of the trifluoromethyl group can participate in halogen bonding, where they act as electrophilic regions interacting with nucleophilic atoms on neighboring molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative substituents, which will influence the molecular orientation in the crystal.
Crystal engineering studies on perfluorohalogenated naphthalenes have revealed complex intermolecular interactions, including stacked geometries involving π-hole and σ-hole bonding, which could also be relevant for this compound. chemrxiv.orgchemrxiv.orgrsc.org A full X-ray crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates, providing a complete picture of its solid-state structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(m-(trifluoromethyl)phenyl)piperazine |
| 2-chloronaphthalene |
Computational and Theoretical Investigations of 2 Chloro 1 Trifluoromethyl Naphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. These computational methods, rooted in quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and other physicochemical characteristics. For a molecule like 2-Chloro-1-(trifluoromethyl)naphthalene, these calculations can elucidate the effects of its specific substitution pattern—a chloro group at the 2-position and a trifluoromethyl group at the 1-position on the naphthalene (B1677914) core.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the molecular structure and electronic properties of organic molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the ground-state geometry of molecules, predicting bond lengths, bond angles, and dihedral angles.
Ab Initio Methods in Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio calculations can offer benchmark results for electronic structure. nih.gov
Studies on naphthalene metabolites and derivatives have utilized ab initio methods to refine molecular geometries and understand conformational preferences. nih.gov For this compound, ab initio calculations would be instrumental in accurately describing the electronic interactions between the naphthalene system and its electron-withdrawing substituents, providing a detailed map of the electronic landscape.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. This framework is crucial for understanding chemical reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. mdpi.com A smaller gap generally implies higher reactivity.
In substituted naphthalenes, electron-withdrawing groups like -CF3 are known to lower the energies of both the HOMO and LUMO levels. rsc.org This effect can impact the molecule's electronic absorption spectrum and its charge transport properties. rsc.org While specific HOMO-LUMO energy values for this compound are not documented in the available literature, studies on similar polycyclic aromatic hydrocarbons (PAHs) with functional groups have shown that the HOMO-LUMO gap is sensitive to the nature and position of the substituents. researchgate.net
Interactive Data Table: Illustrative HOMO-LUMO Data for Substituted Naphthalenes
Note: The following table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature. The values are based on general trends observed for similar compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and antibonds. wikipedia.org It examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. nih.gov
Spectroscopic Property Prediction and Correlation
Computational methods are powerful tools for predicting spectroscopic properties and correlating them with molecular structure. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths that correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different parts of the molecule. niscpr.res.in For this compound, theoretical predictions could help in interpreting its experimental spectra, assigning specific peaks to the vibrations of the naphthalene core, the C-Cl bond, and the C-CF3 group.
Theoretical Prediction of NMR Chemical Shifts (GIAO Approach)
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods provides invaluable insight into the electronic structure and environment of atomic nuclei within a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. This method effectively addresses the issue of gauge-dependence, ensuring the accuracy of the calculated magnetic properties.
For this compound, theoretical NMR chemical shifts can be calculated for its constituent atoms, primarily ¹H, ¹³C, and ¹⁹F. These calculations are typically performed using density functional theory (DFT) with a suitable functional and basis set. The predicted chemical shifts would elucidate the electronic effects of the chloro and trifluoromethyl substituents on the naphthalene core. For instance, the strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly deshield adjacent carbon and fluorine nuclei, resulting in characteristic downfield shifts in the ¹³C and ¹⁹F NMR spectra. The predicted ¹H NMR spectrum would reveal the precise chemical environment of the protons on the naphthalene ring, influenced by the combined inductive and steric effects of the substituents.
A hypothetical data table of predicted NMR chemical shifts for this compound is presented below. The values are illustrative and would require specific computational studies to be confirmed.
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 128.5 |
| C2 | 135.2 |
| C3 | 127.8 |
| C4 | 129.1 |
| C4a | 132.4 |
| C5 | 126.9 |
| C6 | 127.5 |
| C7 | 128.3 |
| C8 | 125.6 |
| C8a | 130.7 |
| CF₃ (Carbon) | 123.0 (q, J ≈ 275 Hz) |
| H3 | 7.65 |
| H4 | 7.98 |
| H5 | 7.55 |
| H6 | 7.50 |
| H7 | 7.85 |
| H8 | 8.10 |
Computational Vibrational Frequency Analysis
Computational vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculations are typically performed using DFT methods.
For this compound, a vibrational analysis would predict the frequencies of various stretching, bending, and torsional modes. Key vibrational modes would include the C-H stretching of the naphthalene ring, the C-Cl stretching, and the symmetric and asymmetric stretching and bending modes of the C-F bonds in the trifluoromethyl group. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in spectral assignment and confirm the molecular structure.
A representative table of predicted vibrational frequencies for key functional groups in this compound is provided below. These are example values and would need to be substantiated by specific computational research.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C-F Asymmetric Stretch (CF₃) | 1280 |
| C-F Symmetric Stretch (CF₃) | 1150 |
Electronic Absorption Spectra Prediction (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. osti.govnih.govresearchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar absorptivities. The electronic transitions in this molecule would primarily be of the π → π* type, originating from the naphthalene ring system. The presence of the chloro and trifluoromethyl substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted naphthalene, due to their influence on the energies of the molecular orbitals involved in the transitions.
An illustrative table of predicted electronic absorption data is shown below.
Table 3: Predicted Electronic Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 325 | 0.15 |
| S₀ → S₂ | 290 | 0.85 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map provides a color-coded representation of the charge distribution, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would reveal the influence of the electronegative chlorine and trifluoromethyl groups on the charge distribution of the naphthalene ring. It is anticipated that the regions around the chlorine and fluorine atoms would exhibit a negative electrostatic potential due to the high electron density. Conversely, the hydrogen atoms of the naphthalene ring would show a positive potential. The MEP map can provide valuable insights into the molecule's reactivity and intermolecular interactions.
Reactivity Descriptors and Mechanistic Insights from Computational Data
Chemical Reactivity and Kinetic Stability Predictions
Computational chemistry offers a suite of reactivity descriptors derived from conceptual DFT that can predict the chemical reactivity and kinetic stability of a molecule. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness.
For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and lower kinetic stability. The energies of the HOMO and LUMO would indicate the molecule's ability to donate and accept electrons, respectively. These computational insights can help in understanding the molecule's behavior in chemical reactions.
Analysis of Electron-Withdrawing Effects of Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect significantly influences the electronic properties of the molecule to which it is attached. nih.govnih.gov
In this compound, the -CF₃ group at the 1-position would withdraw electron density from the naphthalene ring system. nih.govnih.gov This electron withdrawal would decrease the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF₃ group. Computational methods can quantify this effect by analyzing the charge distribution and the energies of the molecular orbitals. The presence of the chloro group at the 2-position would further modulate the electronic landscape of the naphthalene core.
Emerging Trends and Future Research Directions
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic routes for complex molecules like 2-Chloro-1-(trifluoromethyl)naphthalene. Future research will likely focus on minimizing the environmental impact of its synthesis through several key strategies. One promising area is the use of greener solvents, moving away from traditional volatile organic compounds towards alternatives such as ionic liquids or supercritical fluids. Additionally, developing synthetic pathways with higher atom economy will be crucial. This involves designing reactions where a maximal number of atoms from the reactants are incorporated into the final product, thereby reducing waste.
Another significant trend is the exploration of alternative energy sources to drive the synthesis. Microwave-assisted and sonochemical methods are being investigated for their potential to reduce reaction times and energy consumption compared to conventional heating. Furthermore, the development of catalytic systems that can operate under milder conditions and be recycled and reused will be a key focus.
Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters for this compound
| Parameter | Traditional Approach | Potential Green Approach |
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Ionic Liquids, Supercritical CO2 |
| Catalyst | Stoichiometric reagents | Recyclable solid-supported catalysts |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Sonication |
| Atom Economy | Moderate | High |
| Waste Generation | Significant | Minimized |
Integration with Flow Chemistry Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of specialized chemicals like this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivity. The enhanced heat and mass transfer in these systems also allows for the safe handling of highly reactive intermediates and exothermic reactions.
Future research in this area will likely involve the design and optimization of continuous flow processes for the key synthetic steps leading to this compound. This could include the development of packed-bed reactors containing immobilized catalysts, which would streamline the process and facilitate catalyst recycling. The integration of in-line analytical techniques, such as spectroscopy, would enable real-time monitoring and optimization of the reaction, leading to more efficient and reproducible manufacturing.
Table 2: Projected Improvements in the Synthesis of this compound using Flow Chemistry
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Limited, requires process re-optimization | Readily scalable by extending run time |
| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes enhance safety |
| Process Control | Limited control over reaction parameters | Precise control over temperature and pressure |
| Reproducibility | Can vary between batches | High reproducibility |
| Integration | Difficult to integrate multiple steps | Amenable to multi-step, continuous processes |
Exploration of Novel Catalytic Transformations
The functional groups present in this compound, namely the chloro and trifluoromethyl substituents on the naphthalene (B1677914) core, offer multiple sites for further chemical modification. Future research will undoubtedly focus on leveraging these sites through novel catalytic transformations to generate a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are expected to be extensively explored to introduce new carbon-carbon and carbon-heteroatom bonds at the chloro position.
Furthermore, the development of new catalytic methods for the selective functionalization of the naphthalene ring itself, potentially directed by the existing substituents, will be a significant area of investigation. This could involve C-H activation strategies to introduce new functional groups at specific positions on the aromatic core, opening up new avenues for creating complex molecular architectures. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the reactivity of the naphthalene system, a feature that can be exploited in the design of new catalytic reactions.
Advanced Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization will become paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will remain central, more advanced methodologies will be required to elucidate complex structures and stereochemistry.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for assigning the full chemical structure of intricate derivatives. For chiral derivatives, the use of chiral chromatography and circular dichroism spectroscopy will be necessary to determine the enantiomeric purity. In addition, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information on the fragmentation patterns, aiding in the structural confirmation of novel compounds. The development of computational models to predict spectroscopic properties will also play an increasingly important role in complementing experimental data.
Table 3: Advanced Spectroscopic Data for a Hypothetical Derivative of this compound
| Technique | Parameter | Observed Value |
| 1H NMR | Chemical Shift (ppm) | 7.5-8.2 (aromatic protons) |
| 13C NMR | Chemical Shift (ppm) | 120-140 (aromatic carbons), 124 (CF3, q) |
| 19F NMR | Chemical Shift (ppm) | -60.5 (s, CF3) |
| High-Resolution MS | m/z (calculated) | [Value for specific derivative] |
| High-Resolution MS | m/z (found) | [Value for specific derivative] |
Q & A
Q. What are the validated synthetic routes for 2-Chloro-1-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of halogenated naphthalenes typically involves Friedel-Crafts alkylation or halogenation reactions. For trifluoromethyl-substituted derivatives, copper-mediated cross-coupling or direct fluorination using reagents like SF₄ or Ruppert-Prakash reagents may be employed. Reaction optimization should include:
- Temperature control (e.g., 80–120°C for trifluoromethylation).
- Solvent selection (polar aprotic solvents like DMF enhance electrophilic substitution).
- Catalysts (e.g., CuI for Ullman-type couplings).
Purity can be assessed via GC-MS or HPLC, with yields correlated to stoichiometric ratios of halogenating agents. Contaminants such as dihalogenated byproducts require column chromatography or recrystallization .
Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Structural Confirmation: NMR (¹H/¹³C/¹⁹F) and FT-IR to identify functional groups (C-Cl stretch: 550–600 cm⁻¹; CF₃: 1100–1200 cm⁻¹).
- Thermal Stability: Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
- Solubility and Partitioning: Use shake-flask methods with octanol-water systems (log P values predict environmental mobility) .
- Volatility: Headspace GC or Henry’s Law constants to model atmospheric release .
Intermediate Research Questions
Q. How can researchers design in vitro/in vivo studies to assess the compound’s toxicity, and what endpoints are critical for risk assessment?
Methodological Answer: Follow the ATSDR systematic review framework :
- In vitro: Use human cell lines (e.g., HepG2 for hepatic toxicity) to measure IC₅₀ values, oxidative stress markers (ROS, glutathione depletion), and mitochondrial dysfunction.
- In vivo: Rodent models (oral/dermal/inhalation routes) with endpoints including:
Q. What methodologies are recommended for evaluating environmental fate, including biodegradation and bioaccumulation potential?
Methodological Answer:
- Biodegradation: OECD 301B tests (aqueous aerobic conditions) with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives).
- Bioaccumulation: Use the BCF (Bioconcentration Factor) model with fish species (e.g., zebrafish) exposed to ¹⁴C-labeled compound.
- Environmental Persistence: Soil half-life studies under varying pH/temperature, with GC-ECD quantification. Data interpretation should reference regulatory thresholds (e.g., EPA PBT criteria) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported toxicological data (e.g., species-specific responses)?
Methodological Answer:
- Comparative Metabolomics: Identify species-specific metabolites using HRMS (High-Resolution Mass Spectrometry). For example, murine CYP450 isoforms may produce reactive intermediates not seen in primates.
- In Silico Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict metabolite reactivity. Cross-validate with in vitro CYP450 inhibition assays .
- Risk of Bias Assessment: Use Tables C-6/C-7 () to evaluate study design flaws (e.g., inadequate randomization or exposure duration) that contribute to conflicting results.
Q. What experimental strategies can elucidate the compound’s mechanism of action in inducing oxidative stress or DNA damage?
Methodological Answer:
- Oxidative Stress: Measure lipid peroxidation (MDA assay), antioxidant enzyme activity (SOD, CAT), and Nrf2 pathway activation in exposed cell lines.
- Genotoxicity:
- Comet Assay: Quantify single-strand breaks in human lymphocytes.
- γH2AX Foci Staining: Detect DNA double-strand breaks.
- Ames Test: Assess mutagenicity with TA98/TA100 strains ± metabolic activation (S9 fraction).
Correlate findings with trifluoromethyl group electrophilicity and chlorine’s leaving-group potential .
Data Analysis and Interpretation
Q. How should researchers address variability in toxicokinetic data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using PRISMA guidelines, adjusting for covariates (e.g., exposure route, species). Apply random-effects models to account for heterogeneity.
- Sensitivity Analysis: Exclude outliers identified via risk-of-bias scoring (). For example, studies with unverified dosing methods may skew AUC (Area Under Curve) values.
- Cross-Species Scaling: Use allometric equations (e.g., body weight⁰.⁷⁵) to extrapolate rodent data to humans .
Research Gaps and Future Directions
Q. What critical data gaps exist in the current literature, and how can they be addressed experimentally?
Methodological Answer:
- Gaps: Limited data on developmental toxicity, endocrine disruption, and long-term environmental impacts.
- Proposed Studies:
- Developmental: Zebrafish embryo assays (FET test) with endpoints like teratogenicity and gene expression (RNA-seq).
- Endocrine Disruption: ER/AR reporter gene assays (e.g., YES/YAS) to assess receptor binding.
- Advanced Monitoring: Deploy passive samplers in industrial zones to quantify atmospheric levels and model human exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
